![molecular formula C12H22N2O3Si B12582471 1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine CAS No. 577712-83-5](/img/structure/B12582471.png)
1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a clear, colorless to light yellow liquid that is sensitive to moisture and light . This compound is used as an intermediate in organic synthesis and has applications in the development of novel materials and pharmaceuticals.
Méthodes De Préparation
The synthesis of 1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine involves several steps. One common method includes the reaction of benzylamine with formaldehyde and chloromethyltrimethylsilane under controlled conditions . The reaction typically requires a solvent such as ethyl acetate and a base like sodium hydroxide to facilitate the process. The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethoxysilyl group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials
Biology: The compound is explored for its potential as a biochemical probe and in the development of bioactive molecules. Its ability to interact with biological systems makes it a valuable tool in biochemical research.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent. Its structural properties may allow for the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and functional groups make it suitable for modifying surfaces and enhancing material properties.
Mécanisme D'action
The mechanism of action of 1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine can be compared with other similar compounds, such as:
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: This compound has a similar structure but differs in the functional groups attached to the benzylamine moiety.
N-Benzyl-N-methoxymethyltrimethylsilylmethanamine: Another similar compound with variations in the substituents on the nitrogen atom.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
577712-83-5 |
|---|---|
Formule moléculaire |
C12H22N2O3Si |
Poids moléculaire |
270.40 g/mol |
Nom IUPAC |
[2-[(trimethoxysilylmethylamino)methyl]phenyl]methanamine |
InChI |
InChI=1S/C12H22N2O3Si/c1-15-18(16-2,17-3)10-14-9-12-7-5-4-6-11(12)8-13/h4-7,14H,8-10,13H2,1-3H3 |
Clé InChI |
RWGJPSOTGQACLH-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CNCC1=CC=CC=C1CN)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


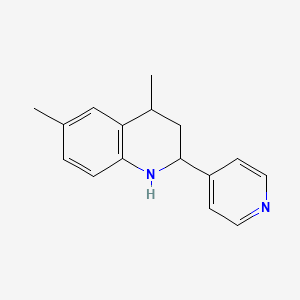
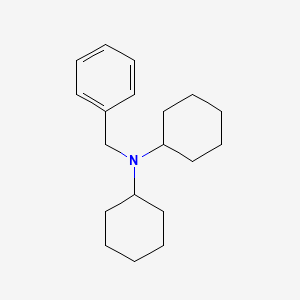
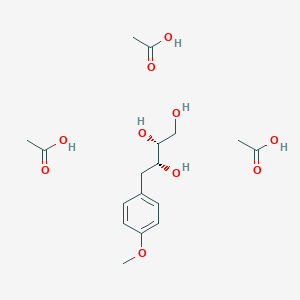
![Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl-](/img/structure/B12582402.png)
![5,9-Methanoimidazo[1,5-D][1,4]oxazepine](/img/structure/B12582410.png)
![7-Azabicyclo[2.2.1]heptane, 7-[[4-(hydroxymethyl)phenyl]sulfonyl]-](/img/structure/B12582417.png)
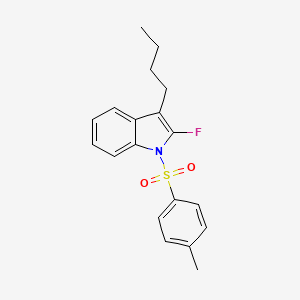
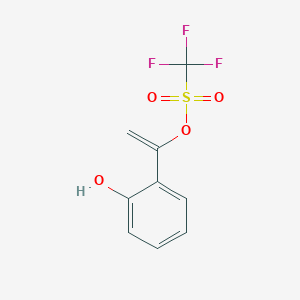
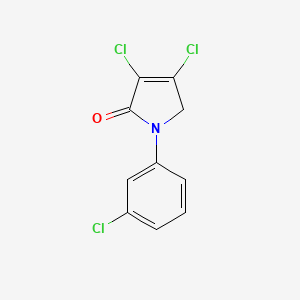
![Phenol, 4,4'-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis-](/img/structure/B12582455.png)
propanedinitrile](/img/structure/B12582462.png)

![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12582470.png)
![Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl-](/img/structure/B12582476.png)
